5-Bromo-2-ureidothiophene-3-carboxamide
Overview
Description
5-Bromo-2-ureidothiophene-3-carboxamide is a chemical compound with the molecular formula C6H6BrN3O2S and a molecular weight of 264.1 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and contains both bromine and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-ureidothiophene-3-carboxamide using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2-ureidothiophene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ureidothiophene-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and ligands are used in coupling reactions, often in the presence of a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-ureidothiophene-3-carboxamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-2-ureidothiophene-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ureidothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and urea functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Ureidothiophene-3-carboxamide: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-Chloro-2-ureidothiophene-3-carboxamide: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-Fluoro-2-ureidothiophene-3-carboxamide: The presence of fluorine affects the compound’s electronic properties and reactivity.
Uniqueness
5-Bromo-2-ureidothiophene-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a promising candidate for further research in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-bromo-2-(carbamoylamino)thiophene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2S/c7-3-1-2(4(8)11)5(13-3)10-6(9)12/h1H,(H2,8,11)(H3,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUIRIDPRMRRIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)NC(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.